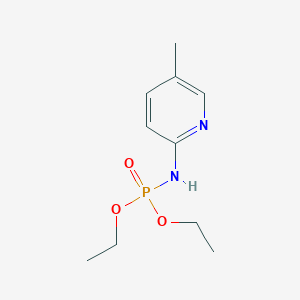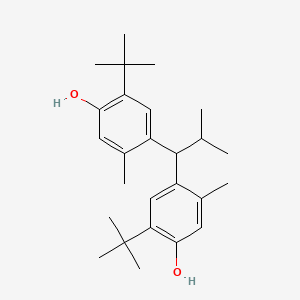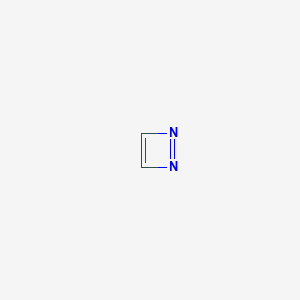
1,2-Diazete
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diazete is a heterocyclic compound containing a four-membered ring with two nitrogen atoms. It is a relatively rare and less-studied compound compared to other heterocycles. The structure of this compound consists of alternating carbon and nitrogen atoms, forming a strained ring system. This unique structure imparts interesting chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diazete can be synthesized through various methods. One common approach involves the reaction of azosulfones with ketene N,N- or N,O-acetals . Another method includes the photolysis of dihydropyridazine, which provides the fused diazetidine intermediate . The reaction conditions typically involve the use of specific reagents and controlled environments to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its limited applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to meet industrial requirements.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diazete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Catalytic hydrogenation of this compound can lead to the formation of diazetidine.
Substitution: The compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dimethyl azodicarboxylate, ethylene, and cyclopentadiene . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound include ring-opened products, diazetidine, and other substituted derivatives .
Applications De Recherche Scientifique
1,2-Diazete has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2-Diazete involves its interaction with various molecular targets and pathways. For example, some derivatives have been shown to inhibit specific enzymes, such as c-Jun N-terminal kinase, which plays a role in inflammation . The compound’s reactivity and ability to form stable complexes with different molecules contribute to its biological activity.
Comparaison Avec Des Composés Similaires
1,2-Diazete can be compared with other similar compounds, such as:
1,2-Diazine: Another heterocyclic compound with a six-membered ring containing two nitrogen atoms.
1,3-Diazete: A structural isomer of this compound with different reactivity and properties.
Pyrrole: A five-membered heterocyclic compound with one nitrogen atom, known for its biological activity.
This compound is unique due to its four-membered ring structure, which imparts distinct chemical properties and reactivity compared to other heterocycles .
Propriétés
Numéro CAS |
287-32-1 |
|---|---|
Formule moléculaire |
C2H2N2 |
Poids moléculaire |
54.05 g/mol |
Nom IUPAC |
diazete |
InChI |
InChI=1S/C2H2N2/c1-2-4-3-1/h1-2H |
Clé InChI |
BABWHSBPEIVBBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


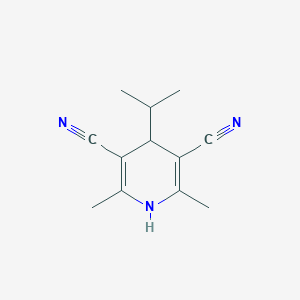
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)
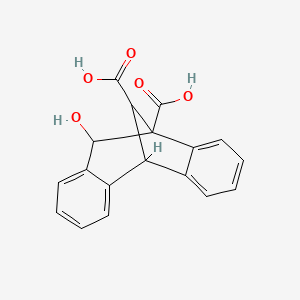

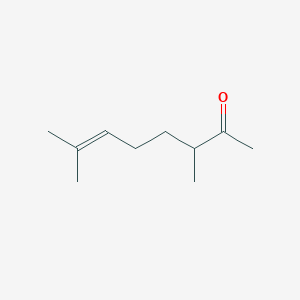

![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
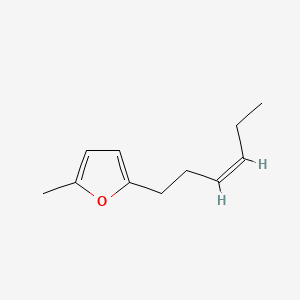
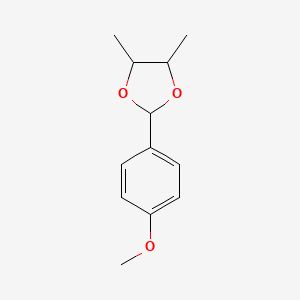
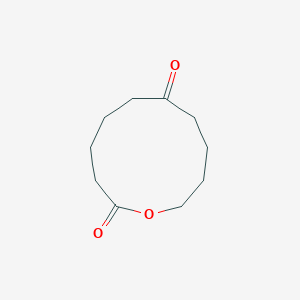
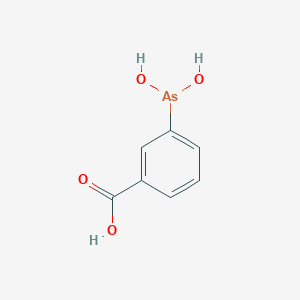
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
